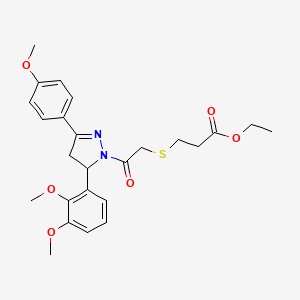
ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate is a useful research compound. Its molecular formula is C25H30N2O6S and its molecular weight is 486.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O6S. The compound features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazoline have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Pyrazoline Derivatives
A study on thiazolyl-pyrazoline derivatives indicated that these compounds exhibit considerable inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer proliferation. For example:
- Compound I showed an IC50 value of 60 nM against EGFR.
- Compound II exhibited an IC50 of 32 nM against HER2 .
These findings suggest that this compound may similarly inhibit these pathways due to its structural similarities with effective pyrazoline derivatives.
Anti-inflammatory Properties
The pyrazoline scaffold has also been associated with anti-inflammatory effects. Research indicates that compounds with this structure can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The anti-inflammatory activity may be attributed to the ability of pyrazoline derivatives to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition leads to decreased synthesis of prostaglandins, thereby alleviating inflammation .
Antimicrobial Activity
This compound has shown promise in antimicrobial applications. Pyrazoline derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.
Research Findings
A study demonstrated that functionalized pyrazolines possess significant antimicrobial properties:
- Compounds were effective against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for several derivatives were within the range of clinically relevant concentrations .
Summary of Biological Activities
| Biological Activity | Mechanism/Target | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of EGFR/HER2 | EGFR: 60 nM; HER2: 32 nM |
| Anti-inflammatory | COX inhibition | Not specified |
| Antimicrobial | Broad-spectrum activity | MIC values vary |
属性
IUPAC Name |
ethyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-5-33-24(29)13-14-34-16-23(28)27-21(19-7-6-8-22(31-3)25(19)32-4)15-20(26-27)17-9-11-18(30-2)12-10-17/h6-12,21H,5,13-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXQTHSSSCOSGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














